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molecular formula C8H14O2 B081880 Methyl 3-ethylpent-2-enoate CAS No. 13979-17-4

Methyl 3-ethylpent-2-enoate

Cat. No. B081880
M. Wt: 142.2 g/mol
InChI Key: KHCHUBDYIXGFBM-UHFFFAOYSA-N
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Patent
US07169890B2

Procedure details

3-ethyl-pent-2-enoic acid methyl ester (150 mg, 1.056 mmol) was dissolved in dioxane (1 ml), and palladium 10% on activated carbon (30 mg) was added; the slurry was hydrogenated under pressure (40 p.s.i.) for 4 h. The carbon was filtered off and the filter was washed with dioxane (1 ml); 1N NaOH (2 ml) was added to the mixture which was left overnight at room temperature; after addition of 1N hydrochloric acid (3 ml), the product was extracted with ethyl acetate. The organic solution was dried over sodium sulfate, filtered and the solvent was removed under reduced pressure, obtaining 90 mg of 3-ethyl pentanoic acid as colourless oil. Yield 65.5%.
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:10])[CH:4]=[C:5]([CH2:8][CH3:9])[CH2:6][CH3:7]>O1CCOCC1.[Pd]>[CH2:6]([CH:5]([CH2:8][CH3:9])[CH2:4][C:3]([OH:10])=[O:2])[CH3:7]

Inputs

Step One
Name
Quantity
150 mg
Type
reactant
Smiles
COC(C=C(CC)CC)=O
Name
Quantity
1 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The carbon was filtered off
WASH
Type
WASH
Details
the filter was washed with dioxane (1 ml)
ADDITION
Type
ADDITION
Details
1N NaOH (2 ml) was added to the mixture which
WAIT
Type
WAIT
Details
was left overnight at room temperature
Duration
8 (± 8) h
ADDITION
Type
ADDITION
Details
after addition of 1N hydrochloric acid (3 ml)
EXTRACTION
Type
EXTRACTION
Details
the product was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic solution was dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C)C(CC(=O)O)CC
Measurements
Type Value Analysis
AMOUNT: MASS 90 mg
YIELD: PERCENTYIELD 65.5%
YIELD: CALCULATEDPERCENTYIELD 65.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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